S-Methyl-N,N-diethylthiocarbamate Sulfone

Overview

Description

Synthesis Analysis

The synthesis of S-Methyl-N,N-diethylthiocarbamate sulfone involves efficient access to S-methyl dithiocarbamates, utilizing sulfonium or sulfoxonium iodide as a methylation reagent. This method has proven reliable for synthesizing dithiocarbamates from primary or secondary amines. Sulfoxonium iodide, in particular, demonstrates robust methylation capability, facilitating access to S-trideuteromethyl dithiocarbamates with high yields (Hui-Qing Deng et al., 2023).

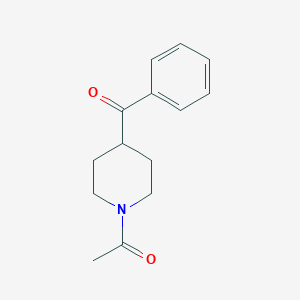

Molecular Structure Analysis

The molecular structure of this compound is characterized by its sulfur-containing functional groups, which play a crucial role in its reactivity and properties. Studies on similar compounds have shown the importance of sulfur in determining the electronic and spatial configuration of molecules, influencing their reactivity and interactions with biological systems (Marzotto et al., 1998).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including oxidation and interactions with enzymes. For instance, it serves as an inhibitor of rat liver mitochondrial low Km aldehyde dehydrogenase, both in vivo and in vitro, highlighting its potential for influencing biochemical pathways and mechanisms (A. Madan et al., 1994).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its handling and application in various fields. While specific studies on these properties are less common, research on related compounds provides insights into how such characteristics can be influenced by molecular structure and substituent effects.

Chemical Properties Analysis

The chemical properties, including reactivity, potential biological activity, and interactions with other molecules, define the applications and significance of this compound. Its role as an inhibitor of specific enzymes underscores its potential utility in biochemical research and therapeutic applications. Further studies are necessary to fully understand its spectrum of chemical behavior and potential uses (A. Madan et al., 1994).

Scientific Research Applications

Treatment of Alcoholism : S-methyl N,N-diethylthiolcarbamate sulfoxide (DETC-MeSO), an active metabolite of disulfiram, has been identified as a potential pharmacological target for treating alcoholism. It inhibits rat liver mitochondrial low Km aldehyde dehydrogenase, leading to acetaldehyde accumulation after ethanol ingestion, thereby deterring alcohol consumption (Madan & Faiman, 1994); (Mays et al., 1995).

Applications in Organic Synthesis : Methanediyl Bis(N,N-diethyldithiocarbamate) is a new dithioester with a unique methylene carbon atom, offering potential applications in organic synthesis (Marzotto, Clemente, & Valle, 1998).

Potential Role in Hepatotoxicity : MeDTC sulfone, an active metabolite of disulfiram, is a potent inhibitor of hepatic aldehyde dehydrogenase. Its pharmacokinetic properties suggest a potential role in hepatotoxicity (Mays et al., 1996).

Inhibition of Mouse and Human Class 1 Aldehyde Dehydrogenase : 4-(N,N-dialkylamino)benzaldehyde compounds, which are structurally related to S-Methyl-N,N-diethylthiocarbamate Sulfone, have been shown to effectively inhibit mouse and human class 1 aldehyde dehydrogenase, potentially offering a new treatment for alcohol addiction (Russo, 1997).

Improving Chemotherapy Treatments : Disulfiram metabolites can covalently modify cysteine residues in P-glycoprotein, potentially improving chemotherapy treatments for cancer and AIDS/HIV patients (Loo, Bartlett, & Clarke, 2004).

Effects on Glutamate Receptors : Carbamoylation of brain glutamate receptors by a disulfiram metabolite, DETC-MeSO, may explain some of the drug's neurological effects and prevent O2-induced seizures (Nagendra et al., 1997).

Mechanism of Action

Target of Action

S-Methyl-N,N-diethylthiocarbamate Sulfone (DETC-MeSO) is the active metabolite of disulfiram . It has been shown to be a partial antagonist of glutamate receptors . Glutamate receptors play a crucial role in the nervous system, mediating excitatory synaptic transmission in the brain .

Mode of Action

DETC-MeSO interacts with its targets, the glutamate receptors, by attenuating their activity . This interaction results in a reduction in the excitotoxic damage that can occur in conditions such as stroke . Excitotoxicity is a pathological process where neurons are damaged and killed by the overactivation of receptors for the excitatory neurotransmitter glutamate .

Biochemical Pathways

The primary biochemical pathway affected by DETC-MeSO is the glutamatergic pathway. By acting as a partial antagonist of glutamate receptors, DETC-MeSO can reduce the excessive activation of N-methyl-D-aspartate (NMDA) receptors by glutamate, which is thought to mediate calcium-dependent neurotoxicity . This is the main cause of the death of neurons in hypoxic–ischemic brain injury .

Pharmacokinetics

It is known that detc-meso is a metabolite of disulfiram, suggesting that it is produced in the body following the administration of disulfiram .

Result of Action

DETC-MeSO has been shown to have a neuroprotective effect. It greatly reduces both cell death following hypoxia/reoxygenation and brain infarct size . It improves performance on the neuroscore test and attenuates proteolysis of αII-spectrin . The level of pro-apoptotic proteins declines, and anti-apoptotic and HSP27 protein expressions are markedly increased . Levels of the ER stress protein markers p-PERK, p-eIF2α, ATF4, JNK, XBP-1, GADD34, and CHOP significantly decline after DETC-MeSO administration .

Action Environment

The action of DETC-MeSO can be influenced by the environment in which it is administered. For example, in a study where DETC-MeSO was administered subcutaneously for 4 and 8 days with the first injection occurring 1 hour before or 24 hours after reperfusion in the rat middle cerebral artery occlusion stroke model, more neurons were protected and survived under ischemic insult in the presence of DETC-MeSO .

properties

IUPAC Name |

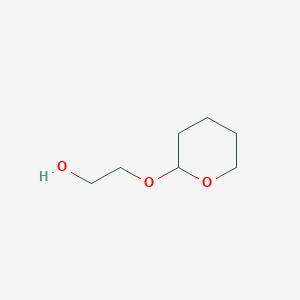

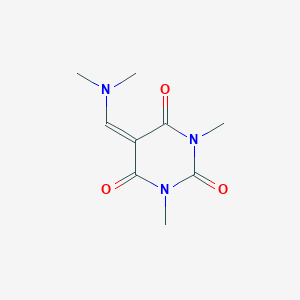

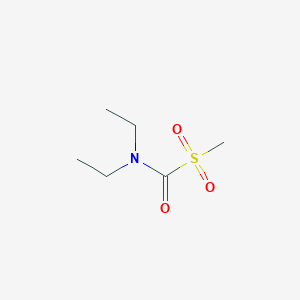

N,N-diethyl-1-methylsulfonylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3S/c1-4-7(5-2)6(8)11(3,9)10/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFGLFAEBISDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393576 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

155514-79-7 | |

| Record name | S-Methyl-N,N-diethylthiocarbamate Sulfone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.